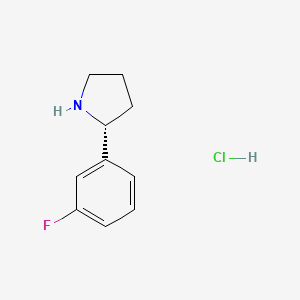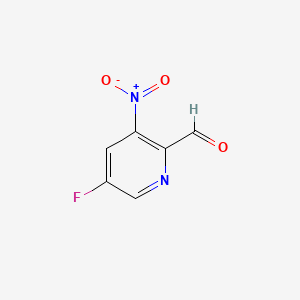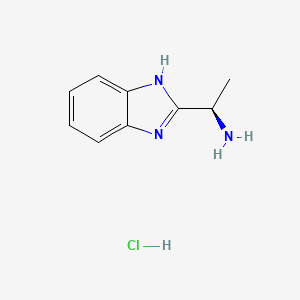
6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.58 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H . The compound’s structure includes a naphthalene ring, which is partially saturated to form a tetrahydro-naphthalene structure. The naphthalene ring is substituted at the 6-position with a bromine atom and at the 2-position with an amine group . Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is an off-white solid . It has a molecular weight of 262.57 g/mol . The compound has two hydrogen bond donors and one hydrogen bond acceptor . It has no rotatable bonds .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Biochemistry Applications
In biochemistry, this chemical is used to study enzyme kinetics and substrate specificity. It can act as an inhibitor or a substrate analog to dissect enzyme mechanisms or to identify active sites through crystallography .
Pharmacological Studies
Pharmacologically, it’s applied in the development of new therapeutic agents. Its structure allows for the creation of analogs that can interact with various receptors or enzymes, contributing to the discovery of potential drugs .
Organic Synthesis
As a building block in organic synthesis, this compound is valuable for constructing complex molecules. It’s particularly useful in the synthesis of novel organic compounds with potential applications in medicinal chemistry .
Materials Science
In materials science, this compound can be used to modify the properties of polymers or to create organic semiconductors. Its bromine atom makes it a good candidate for further functionalization .
Analytical Chemistry
This compound finds use in analytical chemistry as a standard or reagent. It can be used in quantitative analysis or as a derivatization agent to improve the detection of certain analytes .
Environmental Science
In environmental science, it can be used to study the degradation of organic compounds or to develop sensors for detecting pollutants. Its reactivity with various environmental factors makes it a useful probe .
Chemical Education
Lastly, in chemical education, this compound is used to demonstrate principles of organic chemistry and synthesis. It provides a practical example for teaching electrophilic aromatic substitution reactions and amine chemistry .
Safety and Hazards
The safety data sheet (SDS) for 6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Always handle chemicals with appropriate safety precautions.
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYWFRPXBBGGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696249 |
Source


|
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
CAS RN |
133277-08-4 |
Source


|
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

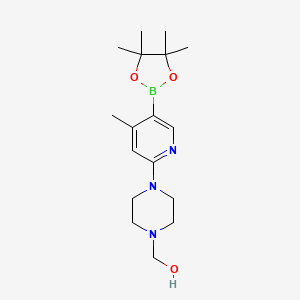
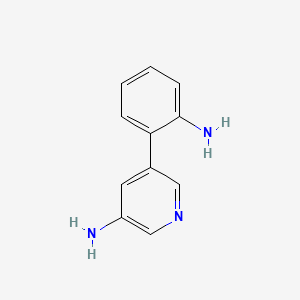
![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)



